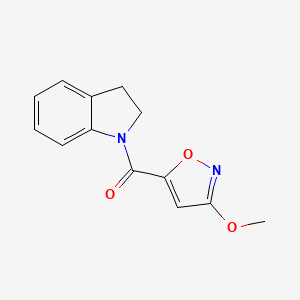

Indolin-1-yl(3-methoxyisoxazol-5-yl)methanone

Description

Properties

IUPAC Name |

2,3-dihydroindol-1-yl-(3-methoxy-1,2-oxazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-17-12-8-11(18-14-12)13(16)15-7-6-9-4-2-3-5-10(9)15/h2-5,8H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYOCDJPJSNZMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NOC(=C1)C(=O)N2CCC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The methoxyisoxazole group can be introduced through various synthetic routes, including cyclization reactions involving appropriate precursors .

Industrial Production Methods

This would include optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Indolin-1-yl(3-methoxyisoxazol-5-yl)methanone can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophilic reagents like halogens and nitrating agents can be used under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing isoxazole and indole moieties. Indolin derivatives, including indolin-1-yl(3-methoxyisoxazol-5-yl)methanone, have been synthesized and evaluated for their efficacy against various cancer cell lines. For instance, derivatives of isoxazole have shown promising results in inhibiting the proliferation of cancer cells such as A549 (lung cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) . The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

1.2 Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly as a potential inhibitor of monoamine oxidase B (MAO-B). This enzyme is associated with the degradation of dopamine, making it a target for treating neurodegenerative diseases like Parkinson's disease. Some derivatives have exhibited significant inhibitory activity against MAO-B, suggesting that this compound could be developed into a therapeutic agent for neuroprotection .

Synthesis and Structure-Activity Relationship

2.1 Synthetic Approaches

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. For example, the construction of the isoxazole ring can be achieved through cyclization reactions involving appropriate substrates such as substituted phenyl ketones and hydroxylamine derivatives .

Table 1: Summary of Synthetic Routes

| Step | Reaction Type | Key Reagents | Yield (%) |

|---|---|---|---|

| 1 | Nucleophilic substitution | Ethyl chloroacetate, Na2CO3 | 85 |

| 2 | Cyclization | Hydroxylamine, KOH | 70 |

| 3 | Amide coupling | Methyl 7-aminoheptanoate | 90 |

2.2 Structure-Activity Relationships

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of indolin derivatives. Modifications at various positions on the indole and isoxazole rings can significantly influence their potency and selectivity against specific biological targets. For instance, substituents that enhance lipophilicity or improve binding affinity to target receptors have been shown to increase anticancer efficacy .

Biological Activities Beyond Anticancer

3.1 Antimicrobial Properties

Indolin derivatives have also been explored for their antimicrobial activities. Studies indicate that certain compounds exhibit significant antibacterial effects against pathogens such as Staphylococcus aureus, suggesting potential applications in treating infections .

3.2 Anti-inflammatory Effects

In addition to antimicrobial properties, some derivatives have demonstrated anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). This opens avenues for developing new therapeutic agents that could mitigate inflammation-related disorders while minimizing side effects associated with conventional NSAIDs .

Mechanism of Action

The mechanism of action of Indolin-1-yl(3-methoxyisoxazol-5-yl)methanone involves its interaction with specific molecular targets. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological pathways. The methoxyisoxazole group may enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s structural analogs include:

Di(1H-tetrazol-5-yl)methanone oxime and 5,5′-(hydrazonometh-ylene)bis(1H-tetrazole): These feature tetrazole rings instead of isoxazole but share the methanone core. Their thermal stability (decomposition at 288.7°C and 247.6°C, respectively) is attributed to extensive hydrogen bonding, a property less pronounced in indolin-1-yl(3-methoxyisoxazol-5-yl)methanone due to its methoxy group’s steric hindrance .

4-(1H-Indol-3-yl)-3-methyl-6H-pyrrolo[3,2-d]isoxazole: This compound shares the indole-isoxazole linkage but lacks the ketone bridge.

Physicochemical Properties

Research Findings and Limitations

Synthetic Challenges : The compound’s synthesis likely requires precise control of reaction conditions (e.g., solvent choice, temperature) to avoid decomposition, as seen in isoindoline-dione derivatives that crystallize directly from reaction mixtures .

Toxicological Data: Similar compounds (e.g., 5-acetyl-2-amino-4-methyl-1,3-thiazole) lack comprehensive toxicity profiles, highlighting a critical gap for the target compound .

Biological Activity

Indolin-1-yl(3-methoxyisoxazol-5-yl)methanone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structure

This compound can be synthesized through various methods involving the reaction of indoline derivatives with isoxazole precursors. The presence of the methoxy group on the isoxazole ring contributes to the compound's biological profile by influencing its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds containing indole and isoxazole moieties exhibit significant antimicrobial properties. For instance, derivatives of indole have been shown to possess broad-spectrum antibacterial activity, often outperforming standard antibiotics like ampicillin and streptomycin. The minimal inhibitory concentrations (MIC) for some related compounds ranged from 36.5 to 211.5 µM, indicating a promising potential for treating bacterial infections .

Anticancer Activity

Indolin-based compounds are also being investigated for their anticancer properties. In particular, indoline derivatives have been identified as inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme involved in cancer progression. One study reported that a derivative with an indoline scaffold demonstrated an IC50 value of 24.43 nM against LSD1, showcasing its potential as a therapeutic agent in cancer treatment .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies reveal that modifications on the indole and isoxazole rings can significantly influence biological activity. For example:

| Compound Modification | Effect on Activity |

|---|---|

| Methoxy group on isoxazole | Increased antibacterial activity |

| Substituents on indole ring | Enhanced anticancer efficacy |

These modifications can optimize binding affinity to target enzymes or receptors, thereby improving therapeutic outcomes.

Case Study 1: Antimicrobial Efficacy

In a comparative study, several synthesized indole-based compounds were evaluated for their antimicrobial activity against various Gram-positive and Gram-negative bacteria. The most active compound demonstrated a MIC value of approximately 37.9 µM against Staphylococcus aureus, highlighting the potential of indole derivatives in addressing antibiotic resistance .

Case Study 2: Anticancer Potential

A series of indoline derivatives were tested against NCI-60 human cancer cell lines. One notable compound exhibited significant antiproliferative effects with an acceptable pharmacokinetic profile in vivo, indicating its potential for further development as an anticancer agent .

Q & A

Q. What are the recommended synthetic routes for Indolin-1-yl(3-methoxyisoxazol-5-yl)methanone?

A scalable method involves bromination of dimethyl fumarate under photoflow conditions, followed by homologation to form the 3-methoxyisoxazole core. This approach minimizes safety risks associated with bromine handling and improves yield reproducibility . Alternative routes include coupling indoline derivatives with pre-synthesized 3-methoxyisoxazole-5-carboxylic acid intermediates using amide bond-forming reagents like EDCI/HOBt .

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

High-resolution mass spectrometry (HRMS) and / NMR are critical. For example, NMR signals for the isoxazole proton typically appear at δ 6.42 (s, 1H), while the indoline moiety shows aromatic protons between δ 7.0–7.3 . Cross-validation with computational methods (e.g., DFT at the B3LYP/6-31G(d,p) level) can resolve ambiguities in peak assignments .

Q. What computational tools are effective for predicting the reactivity of the 3-methoxyisoxazole moiety?

Density Functional Theory (DFT) calculations can model electrophilic substitution patterns on the isoxazole ring. Tools like Gaussian or ORCA, combined with databases like REAXYS, help predict regioselectivity in reactions such as nitration or halogenation .

Advanced Research Questions

Q. How can contradictions in biological activity data be resolved for this compound?

Discrepancies in antimicrobial or enzyme inhibition assays may arise from assay conditions (e.g., solvent polarity affecting solubility). Standardize protocols using controls like known isoxazole-based inhibitors (e.g., benzothiazole derivatives ). Dose-response curves and molecular docking (AutoDock Vina) can validate target engagement .

Q. What strategies address challenges in crystallizing this compound?

Slow vapor diffusion with ethanol/water mixtures (9:1) at 4°C promotes crystal growth. For twinned crystals, SHELXL’s TWIN/BASF commands refine the structure, while SHELXE resolves phase ambiguities in low-resolution datasets .

Q. How can synthetic byproducts be minimized during large-scale preparation?

Optimize reaction stoichiometry using Design of Experiments (DoE). For example, maintain a 1.1:1 molar ratio of indoline to isoxazole precursor to avoid dimerization. Monitor via inline FTIR for real-time feedback on intermediate formation .

Q. What methodologies validate the compound’s stability under physiological conditions?

Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-UV monitoring. For metabolic stability, use liver microsome assays (human/rat) and LC-MS/MS to identify degradation products .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.